1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene
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Overview
Description
1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is an organic compound characterized by the presence of difluoroethoxy, iodo, and methyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene typically involves the introduction of the difluoroethoxy group onto a benzene ring followed by iodination and methylation. One common synthetic route includes the reaction of 2,2-difluoroethanol with a suitable benzene derivative under basic conditions to form the difluoroethoxy intermediate. This intermediate is then subjected to iodination using iodine or an iodine-containing reagent, followed by methylation using a methylating agent such as methyl iodide .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products. Reagents such as potassium permanganate and sodium borohydride are typically used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, stabilizing interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other difluoroethoxy-substituted benzenes and iodinated aromatic compounds. Compared to these, 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. For instance, compounds like 1-(2,2-Difluoroethoxy)-4-iodobenzene and 1-(2,2-Difluoroethoxy)-2-methylbenzene lack the synergistic effects observed in the target compound .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-6-4-7(12)2-3-8(6)13-5-9(10)11/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUHOXUBUYYKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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